N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide often involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. For instance, the design, synthesis, and biological evaluation of structurally related compounds have been described, highlighting the role of isotype-selective small molecule inhibitors in medical applications (Zhou et al., 2008). Additionally, novel synthesis methods for substituted derivatives have shown the versatility of such compounds in producing potential anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide is crucial for understanding their chemical behavior and interaction with biological systems. X-ray crystallography and NMR spectroscopy are common techniques used to determine these structures in detail. For example, compounds with related structures have been analyzed to understand their luminescent properties and aggregation behavior, which are essential for material science applications (Srivastava et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide and its analogs can be diverse, involving reactions such as acylation, alkylation, and condensation. These reactions are pivotal in modifying the compound's biological activity or physical properties. Research into similar compounds has shown their potential in generating new pharmacologically active molecules (Gangjee et al., 2005).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure of these compounds are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, from pharmaceuticals to materials. Studies on similar molecules have provided insights into their hyperglycemic-hypoglycemic activities, highlighting the importance of substituent positions and physicochemical properties (Yeung & Knaus, 1987).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the compound's application in drug design and material science. The selective inhibition of specific enzymes or receptors by structurally related compounds illustrates the importance of chemical property analysis in designing effective therapeutic agents (Zimmer et al., 2011).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxopyrrolidin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18-2-1-9-21(18)15-6-3-13(4-7-15)19(23)20-14-5-8-16-17(12-14)25-11-10-24-16/h3-8,12H,1-2,9-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHQEMGOHKHRFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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